
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an amino group attached to the pyrazole ring and an acetamide group linked to a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole with an appropriate amine under basic conditions.
Acetamide Formation: The final step involves the acylation of the amino-substituted pyrazole with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often studied using biochemical assays and molecular modeling techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the branched alkyl chain, which may affect its solubility and reactivity.
N-(3-Methylbutan-2-yl)acetamide: Does not contain the pyrazole ring, which is crucial for its biological activity.
3-Amino-1h-pyrazole: Lacks the acetamide group, which may influence its chemical properties and applications.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is unique due to the combination of the pyrazole ring, amino group, and acetamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications. The branched alkyl chain further enhances its solubility and reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-(3-aminopyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8(3)12-10(15)6-14-5-4-9(11)13-14/h4-5,7-8H,6H2,1-3H3,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
POOVOBJGPRDLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC(=O)CN1C=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


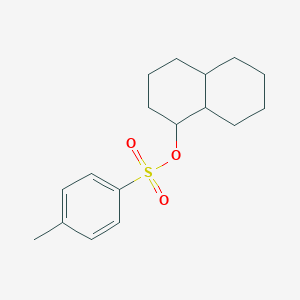
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
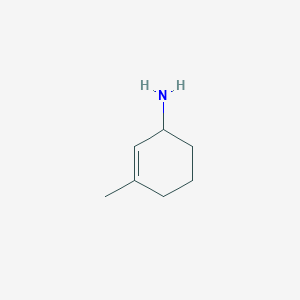

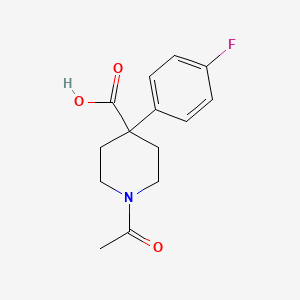
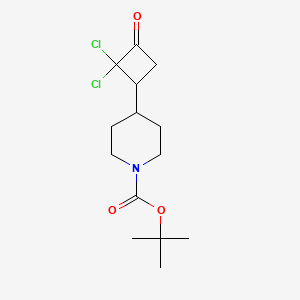
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)

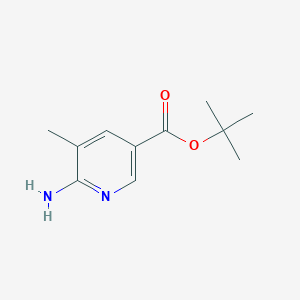
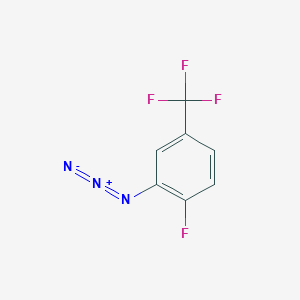
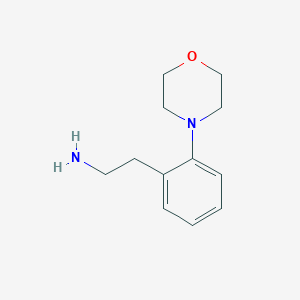

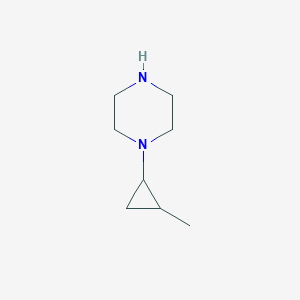
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
